

Quizalofop-p-ethyl discovery and synthesis pathway

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Compound of Interest

Compound Name: Quizalofop

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An In-depth Technical Guide to the Discovery and Synthesis of **Quizalofop-p-ethyl**

Discovery and Development

Quizalofop-p-ethyl, a prominent member of the aryloxyphenoxypropionate ("fop") class of herbicides, was discovered and developed by Nissan Chemical Corporation.[1][2] The journey of this compound began in 1975 with a team of scientists at Nissan Chemical, including the young researcher Dr. Koichi Suzuki, who were dedicated to creating a globally significant agrochemical.[1]

The research focused on heterocycloxy phenoxy propanoic acid derivatives, which were known to possess selective herbicidal properties.[3] This exploration led to the synthesis of quinoxalinyloxy phenoxy propanoic acid derivatives, which demonstrated excellent activity against grass weeds.[3] The team's work identified that the propionic acid moiety contains a chiral center, and the R-enantiomer is the biologically active isomer.[4] This active isomer was named **Quizalofop-p-ethyl** (also referred to as D(+) NC302 or DPX-Y6202), distinguishing it from the racemic mixture, **quizalofop-ethyl**. [5][6]

Extensive testing revealed its high efficacy against troublesome grass weeds, such as Johnson's Grass in the southern United States, with remarkable safety for broadleaf crops.[1][7] This high selectivity and effectiveness led to its commercialization under brand names like Targa, Assure II, and Pilot Ultra, establishing it as a vital tool for post-emergence weed control in crops such as soybeans, cotton, sugar beets, and rapeseed.[1][5][7]

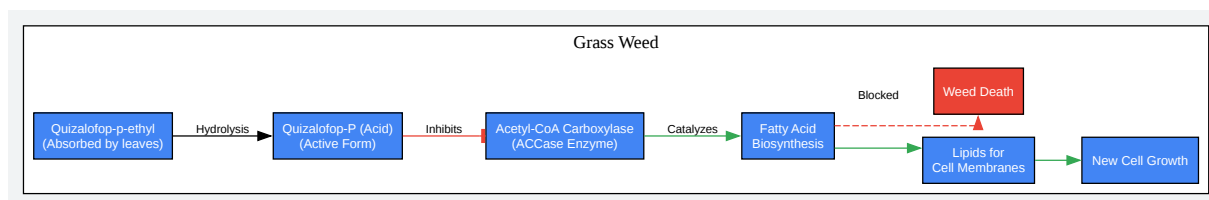
Mechanism of Action

Quizalofop-p-ethyl is a selective, systemic herbicide that functions as a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).^{[5][7][8]} This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage in plants.

The herbicidal action unfolds in several steps:

- **Absorption and Translocation:** The herbicide is applied post-emergence and is rapidly absorbed through the foliage of grass weeds.^{[7][9]} Being systemic, it is then translocated throughout the plant via both the xylem and phloem to the meristematic tissues—the primary sites of growth, such as shoots and roots.^{[7][10]}
- **Metabolic Activation:** Within the plant, the proherbicide **Quizalofop**-p-ethyl is hydrolyzed to its biologically active acid form, **Quizalofop**-P.^[4]
- **ACCase Inhibition:** **Quizalofop**-P specifically binds to and inhibits the ACCase enzyme found in grass species (gramineous plants).^[4]
- **Disruption of Lipid Synthesis:** The inhibition of ACCase halts fatty acid production, leading to a cessation of cell membrane formation and lipid-based energy storage.^{[7][10]}
- **Plant Death:** This disruption of a fundamental metabolic pathway causes the weed to stop growing. Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death) at the growing points, appear within a few days to a week, with complete plant death occurring within one to three weeks.^{[7][8]}

The selectivity of **Quizalofop**-p-ethyl arises because the ACCase enzyme in broadleaf (dicotyledonous) crops has a different structure that is not affected by the herbicide, allowing these crops to remain unharmed.^[4]



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Figure 1. Mechanism of Action of **Quizalofop-p-ethyl** in Grass Weeds.

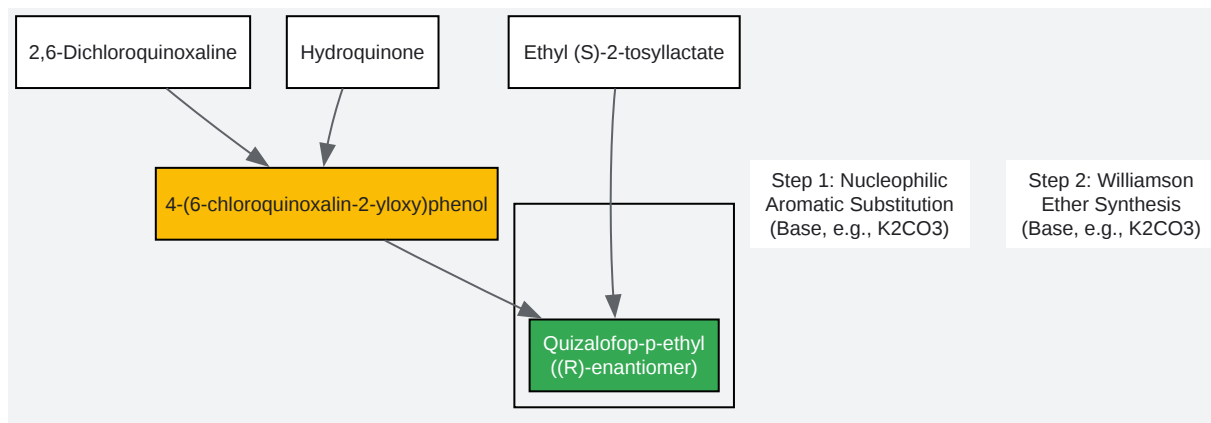
Chemical Synthesis Pathways

The industrial synthesis of **Quizalofop-p-ethyl** focuses on producing the desired (R)-enantiomer with high purity. Several synthetic routes have been developed, with a common strategy involving the coupling of a quinoxaline moiety with a chiral phenoxypropionate side chain.

A widely adopted commercial pathway involves two main steps: the formation of the phenoxy-quinoxaline core followed by etherification with a chiral propionate derivative.

Pathway 1: Common Industrial Synthesis

- **Step 1: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol.** This key intermediate is formed via a nucleophilic aromatic substitution reaction between 2,6-dichloroquinoxaline and hydroquinone in the presence of a base like potassium carbonate.^{[5][11]}
- **Step 2: Chiral Etherification.** The intermediate phenol is then reacted with an ethyl lactate derivative possessing the (S)-configuration, such as ethyl (S)-2-bromopropionate or ethyl S(-)-p-toluenesulfonyl lactate, to form the final product.^{[2][5]} The reaction proceeds via an SN2 mechanism, which inverts the stereocenter, resulting in the desired (R)-configuration of **Quizalofop-p-ethyl**.



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Figure 2. A common industrial synthesis pathway for **Quizalofop-p-ethyl**.

Alternative Synthesis Pathways:

- Route via (R)-2-(4-hydroxyphenoxy)propionic acid: This method starts with a chiral building block, (R)-2-(4-hydroxyphenoxy)propionic acid. This intermediate is reacted with 2,6-dichloroquinoxaline in a solvent like N,N-dimethylformamide (DMF) with potassium carbonate to yield **Quizalofop-p acid**, which is then esterified to the final product.^[12]
- Route from D-Lactic Acid: Another approach begins with D-lactic acid, which has the correct initial stereochemistry. The acid is first esterified and then its hydroxyl group is converted to a leaving group (e.g., a halide). This intermediate is then coupled with 4-(6-chloroquinoxalin-2-yloxy)phenol to form the final ester directly.^[13]

Quantitative Data

Table 1: Physical and Chemical Properties

Property	Value	Reference
IUPAC Name	ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate	[14]
Chemical Formula	C ₁₉ H ₁₇ ClN ₂ O ₄	[14]
Molar Mass	372.8 g/mol	[14]
Appearance	White powder / Faint yellow crystallized solid	[8][13]
XLogP3	4.3	[14]
CAS Number	100646-51-3	[5]

Table 2: Toxicological Data

Test	Species	Value	Reference
Acute Oral LD ₅₀	Rat	1182 - 1670 mg/kg	[8]
Acute Inhalation LC ₅₀ (4h)	Rat	5.8 mg/L	[8]
Aquatic Toxicity LC ₅₀ (96h)	Rainbow Trout	10.7 mg/L	[8]
Avian Toxicity	Birds	Non-toxic	[8]
Bee Toxicity	Bees	Non-toxic	[8]
Carcinogenicity	Animal tests	Not shown to cause cancer	[8]

Table 3: Herbicidal Efficacy (Field Trials)

Target Weed Type	Application Rate (a.i./ha)	Reference
Annual Grasses	0.05 - 0.15 kg	[3]
Perennial Grasses	0.11 - 0.22 kg	[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol

This protocol is adapted from established industrial synthesis routes.^{[5][11]}

Materials:

- 2,6-dichloroquinoxaline
- Hydroquinone
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-dimethylformamide (DMF) or similar polar aprotic solvent
- Deionized water
- Hydrochloric acid (HCl), concentrated

Procedure:

- To a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add hydroquinone (1.1 equivalents) and the solvent (e.g., DMF).
- Begin stirring and add anhydrous potassium carbonate (1.5 equivalents).
- Add 2,6-dichloroquinoxaline (1.0 equivalent) to the slurry.
- Heat the reaction mixture to 140-150°C and maintain for 6-8 hours, monitoring the reaction progress by TLC or HPLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
- Acidify the aqueous solution to a pH of 4-5 using concentrated HCl to ensure complete precipitation.

- Filter the resulting solid using a Büchner funnel.
- Wash the solid cake with deionized water until the filtrate is neutral.
- Dry the solid under vacuum at 60-70°C to yield the 4-(6-chloroquinoxalin-2-yloxy)phenol intermediate.

Protocol 2: Synthesis of Quizalofop-p-ethyl from 4-(6-chloroquinoxalin-2-yloxy)phenol

This protocol is based on the chiral etherification step.[\[2\]](#)

Materials:

- 4-(6-chloroquinoxalin-2-yloxy)phenol (1.0 equivalent)
- Ethyl S(-)-p-toluenesulfonyl lactate (1.1 equivalents)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 equivalents)
- Toluene or other suitable solvent
- Deionized water
- Brine solution

Procedure:

- Charge a reaction flask with toluene, 4-(6-chloroquinoxalin-2-yloxy)phenol, ethyl S(-)-p-toluenesulfonyl lactate, and anhydrous potassium carbonate.
- Heat the mixture to reflux (approximately 110°C for toluene) and stir vigorously.
- Maintain the reflux for 3-6 hours. Monitor the disappearance of the starting phenol by HPLC.
- After the reaction is complete, cool the mixture to 50-60°C.
- Add water to the reaction mixture and stir to dissolve the inorganic salts.

- Transfer the mixture to a separatory funnel and allow the layers to separate.
- Collect the organic (toluene) layer. Wash it sequentially with a dilute NaOH solution, water, and finally a brine solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude **Quizalofop-p-ethyl**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high chemical and optical purity (>98%).^[2]

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